molecular formula C11H16BrN3O B1290488 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol CAS No. 364794-69-4

2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol

Cat. No. B1290488
M. Wt: 286.17 g/mol
InChI Key: WAPIGYYBSKBDAO-UHFFFAOYSA-N
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Description

The compound "2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol" is a chemical that appears to be related to a class of piperazine derivatives. Piperazine itself is a heterocyclic organic compound, consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological activities and are often used in the synthesis of pharmaceuticals.

Synthesis Analysis

The synthesis of related piperazine compounds involves the reaction of substituted benzene derivatives with 2-hydroxyethylpiperazine. For example, the synthesis of "2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol" was achieved by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under optimized conditions, including a raw material ratio of 1:1.10, a reaction temperature of 115°C, and a reaction time of 4 hours, resulting in an 88.5% yield . Although the specific synthesis of "2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol" is not detailed in the provided papers, it is likely that a similar approach could be used, substituting the appropriate bromopyridinyl compound for the bromophenylmethyl group.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex, with potential for polymorphism as seen in the study of 1,4-piperazine-2,5-diones. These compounds can crystallize in different polymorphic forms, which exhibit distinct hydrogen-bonding networks . While the specific molecular structure of "2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol" is not provided, it can be inferred that it may also exhibit polymorphism and a complex hydrogen-bonding network, similar to other piperazine derivatives.

Chemical Reactions Analysis

Piperazine derivatives can be involved in various chemical reactions, including those leading to the formation of pharmaceuticals. For instance, a series of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles were synthesized and evaluated as serotonin 5-HT3 receptor antagonists . These reactions often involve intermediate steps and can be facilitated by microwave irradiation, which can be more efficient than conventional heating. The specific chemical reactions involving "2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol" are not described, but it may be used in similar pharmaceutical syntheses or as a receptor antagonist.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary widely depending on their specific substituents. These properties are crucial for their solubility, stability, and reactivity, which in turn affect their pharmacological efficacy. The papers provided do not detail the physical and chemical properties of "2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol," but studies on similar compounds suggest that factors such as crystalline form, solubility in various solvents, and the presence of functional groups like hydroxyl or nitrile can significantly influence these properties .

Safety And Hazards

The safety information available indicates that “2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol” is an irritant . The Material Safety Data Sheet (MSDS) can provide more detailed safety and hazard information .

Future Directions

While specific future directions for “2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol” are not available, related compounds have been used in the development of novel thiouracil derivatives . This suggests potential applications in the synthesis of new chemical compounds.

properties

IUPAC Name

2-[4-(5-bromopyridin-2-yl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O/c12-10-1-2-11(13-9-10)15-5-3-14(4-6-15)7-8-16/h1-2,9,16H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPIGYYBSKBDAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634138
Record name 2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol

CAS RN

364794-69-4
Record name 2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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